2-(2-Aminobenzylthio)imidazole

H⁺/K⁺-ATPase Anti-ulcer Proton Pump Inhibitor

2-(2-Aminobenzylthio)imidazole (CAS 81382-50-5, MF: C₉H₉N₃S, MW: 191.25 g/mol) is a heterocyclic compound featuring an imidazole core linked via a thioether bridge to a 2-aminobenzyl substituent. This scaffold serves as a critical synthetic intermediate in the development of gastric H⁺/K⁺-ATPase inhibitors, where subsequent oxidation to the sulfinyl derivative yields potent anti-ulcer agents.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
Cat. No. B8491422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminobenzylthio)imidazole
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NC=CN2)N
InChIInChI=1S/C10H11N3S/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)
InChIKeyGLYUPUFLVZNAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminobenzylthio)imidazole: Chemical Profile and Procurement Considerations for Heterocyclic Intermediate Sourcing


2-(2-Aminobenzylthio)imidazole (CAS 81382-50-5, MF: C₉H₉N₃S, MW: 191.25 g/mol) is a heterocyclic compound featuring an imidazole core linked via a thioether bridge to a 2-aminobenzyl substituent [1]. This scaffold serves as a critical synthetic intermediate in the development of gastric H⁺/K⁺-ATPase inhibitors, where subsequent oxidation to the sulfinyl derivative yields potent anti-ulcer agents [2]. Its unique combination of hydrogen-bonding capacity from the amino group and the modifiable thioether linkage distinguishes it from simpler imidazole building blocks, enabling targeted structure-activity relationship (SAR) studies in medicinal chemistry programs .

Why 2-(2-Aminobenzylthio)imidazole Cannot Be Replaced by Generic 2-Mercaptoimidazole or Simple Benzylthio Analogs


Generic substitution fails because the 2-aminobenzylthio group is not merely a passive substituent but a functional handle that dictates both chemical reactivity and biological target engagement. The primary amino group enables further derivatization (e.g., alkylation, acylation) and influences electronic properties, while the thioether linkage can be selectively oxidized to a sulfinyl group—a transformation critical for converting the compound into potent H⁺/K⁺-ATPase inhibitors [1]. In contrast, 2-mercaptoimidazole lacks the benzylamine moiety entirely, precluding both the SAR exploration and the bioactivity observed in 2-aminobenzylthio-containing analogs. Simple benzylthioimidazoles (e.g., 2-(benzylthio)imidazole) lack the aromatic amine, which is essential for the 'aminobenzyl' pharmacophore identified in active anti-ulcer agents . The specific substitution pattern—imidazole-2-thioether with an ortho-amino group on the benzyl ring—is non-negotiable for accessing this chemical space.

Quantitative Differentiation of 2-(2-Aminobenzylthio)imidazole: Comparator-Based Evidence for Scientific Selection


H⁺/K⁺-ATPase Inhibitory Activity: 2-Aminobenzylsulfinyl Imidazoles vs. Omeprazole Mechanism

While 2-(2-aminobenzylthio)imidazole itself is an intermediate, its oxidized sulfinyl derivative (e.g., compound 12h, T-776) demonstrates a mechanism of action distinct from omeprazole, the first clinically approved H⁺/K⁺-ATPase inhibitor. Extensive acid degradation studies revealed that 12h follows a different chemical activation pathway, suggesting a novel covalent inhibition profile [1]. Although direct IC₅₀ values for the thioether precursor are not reported, the sulfinyl analog 2-[(2-isobutylamino)benzylsulfinyl]imidazole achieved 97.2% inhibition of H⁺/K⁺-ATPase in rabbit gastric mucosa vesicles at 2×10⁻⁴ M [2], indicating the scaffold's high intrinsic potency.

H⁺/K⁺-ATPase Anti-ulcer Proton Pump Inhibitor

Enzymatic Inhibition Potency: 2-Aminobenzylsulfinyl Imidazole vs. Unsubstituted Imidazole

Patent data directly compare the H⁺/K⁺-ATPase inhibitory activity of various 2-(substituted amino)benzylsulfinyl imidazoles, demonstrating that the 2-aminobenzylthio scaffold, upon oxidation, yields compounds with high inhibition percentages. For instance, 2-[(2-isobutylamino)benzylsulfinyl]imidazole achieved 97.2% inhibition, while 2-[(5-methyl-2-methylamino)benzylsulfinyl]imidazole reached 90.8% [1]. In stark contrast, the SAR studies explicitly state that other substitution patterns in the imidazole moiety (e.g., lacking the 2-aminobenzyl group) result in reduced biological activities [2]. Unsubstituted imidazole itself shows no appreciable H⁺/K⁺-ATPase inhibition under these conditions (baseline considered 0% for comparison).

H⁺/K⁺-ATPase Enzyme Inhibition SAR

Synthetic Versatility: Thioether as a Precise Oxidation Handle vs. Direct Sulfinyl Analogs

The thioether linkage in 2-(2-aminobenzylthio)imidazole serves as a controlled oxidation site to generate the corresponding sulfinyl derivative, a transformation that dramatically alters biological activity. The patent literature details a reproducible oxidation procedure using m-chloroperbenzoic acid (m-CPBA) or aqueous H₂O₂ with metal catalysts at -15°C to 5°C [1]. In contrast, directly sourcing the sulfinyl analog (e.g., 2-[(2-aminobenzyl)sulfinyl]imidazole) limits synthetic flexibility—researchers cannot easily access the thioether for other derivatizations (e.g., alkylation, metal coordination studies). The thioether form also exhibits greater chemical stability during storage compared to the oxidation-prone sulfinyl group.

Synthetic Chemistry Oxidation Prodrug Design

Optimal Research and Procurement Scenarios for 2-(2-Aminobenzylthio)imidazole


Medicinal Chemistry SAR Campaigns for Novel H⁺/K⁺-ATPase Inhibitors

Leverage 2-(2-aminobenzylthio)imidazole as a versatile intermediate to synthesize and evaluate a library of sulfinyl derivatives. The scaffold's established potency (up to 97.2% inhibition for alkylamino analogs [1]) and distinct mechanism from omeprazole [2] make it a prime candidate for developing next-generation anti-ulcer agents with potentially improved safety profiles or reduced drug-drug interactions.

Chemical Biology Probe Development for Dopamine-β-Hydroxylase Inhibition

The 2-(aminoalkylthio)imidazole class, structurally related to 2-(2-aminobenzylthio)imidazole, has been patented as potent dopamine-β-hydroxylase inhibitors [1]. Researchers investigating catecholamine biosynthesis or hypertension can use this compound as a starting point to design probes that modulate dopamine-β-hydroxylase activity, exploring both enzyme inhibition and blood pressure regulation in mammalian models.

Methodological Studies in Heterocyclic Oxidation Chemistry

Utilize the well-characterized oxidation of the thioether to sulfinyl group (via m-CPBA or H₂O₂/V₂O₅, -15°C to 5°C [1]) as a model reaction for optimizing mild, selective sulfur oxidation protocols. The presence of the sensitive amino group provides a challenging substrate for developing chemoselective oxidation methods applicable to complex molecule synthesis.

Technical Documentation Hub

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